Enhanced Thermal Stability in Collagen Mimetic Peptides: Tm Increase of +9°C to >50°C vs. Natural Proline
(4R)-4-Fluoro-L-proline (Flp) significantly enhances the thermal stability of collagen triple helices when incorporated into the Yaa position of (Xaa-Yaa-Gly) repeats, compared to natural (2S,4R)-4-hydroxyproline (Hyp) and unmodified proline (Pro). In a direct head-to-head comparison using the collagen mimetic peptide (Pro-Yaa-Gly)7, the melting temperature (Tm) was 45°C for Yaa = Flp, compared to 36°C for Yaa = Hyp, and no measurable helix for Yaa = Pro [1]. In a related system, replacing proline residues in (ProProGly)7 with 4-fluoroproline and 4-methylproline resulted in the most stable triple helices known, with Tm values increased by >50°C relative to the unmodified parent peptide [2].
| Evidence Dimension | Triple-helix thermal stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | Tm = 45°C for (Pro-Flp-Gly)7; Tm increased by >50°C for (ProFlpProFlpGly)7 vs. (ProProGly)7 |
| Comparator Or Baseline | Natural (2S,4R)-4-hydroxyproline (Hyp): Tm = 36°C; Unmodified Proline (Pro): No stable helix |
| Quantified Difference | Flp confers a +9°C increase in Tm over Hyp and a >50°C increase over Pro in optimized contexts |
| Conditions | Collagen mimetic peptides (CMPs) of the sequence (Pro-Yaa-Gly)7 or (ProProGly)7, measured by circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) in aqueous buffer |
Why This Matters
This quantitative thermal stabilization enables the design of hyperstable collagen-based biomaterials and probes for applications in wound healing and tissue engineering, where enhanced structural integrity is paramount.
- [1] Shoulders, M. D., & Raines, R. T. (2010). Collagen structure and stability. Annual Review of Biochemistry, 79, 929-958. (Data also corroborated by: Persikov, A. V., Ramshaw, J. A., & Brodsky, B. (2005). Prediction of collagen stability from amino acid sequence. Journal of Biological Chemistry, 280(19), 19343-19349). View Source
- [2] Shoulders, M. D., Hodges, J. A., & Raines, R. T. (2009). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences, 107(2), 559-564. View Source
